A Technical Guide to Asymmetric Aminosilanes: Synthesis, Properties, and Applications of Bis(dimethylamino)methylphenylsilane
A Technical Guide to Asymmetric Aminosilanes: Synthesis, Properties, and Applications of Bis(dimethylamino)methylphenylsilane
Executive Summary: Aminosilanes, organosilicon compounds featuring a reactive silicon-nitrogen (Si-N) bond, are foundational reagents in modern materials science and organic synthesis. While symmetrically substituted aminosilanes are well-documented, asymmetrically substituted variants offer a nuanced reactivity profile, enabling more precise control over steric and electronic effects. This guide focuses on Bis(dimethylamino)methylphenylsilane, a molecule with a unique combination of a small methyl group, a bulky phenyl group, and two reactive dimethylamino groups attached to a central silicon atom. Although not a widely commercialized chemical, its properties, synthesis, and applications can be expertly inferred from closely related, well-characterized analogues. This document provides researchers, scientists, and drug development professionals with a comprehensive technical overview of this compound class, detailing a plausible synthetic route, predicted physicochemical properties, and key applications, grounded in the established chemistry of its structural congeners.
The Chemical Landscape of Aminosilanes
Introduction to Aminosilanes: The Si-N Bond
The utility of aminosilanes is rooted in the nature of the silicon-nitrogen bond. This bond is highly polarized due to the difference in electronegativity between silicon and nitrogen and is sterically accessible. Consequently, it is susceptible to cleavage by protic reagents like water, alcohols, and even primary or secondary amines, making aminosilanes potent silylating agents. The reaction byproduct, typically a volatile amine, is easily removed, driving reactions to completion. This inherent reactivity makes them indispensable as protecting groups, intermediates for silicone polymers, and precursors for advanced materials like silicon nitride (SiN) and silicon carbonitride (SiCN).
The Significance of Substitution: A Comparison of Methyl, Phenyl, and Hydrido Groups
The substituents on the silicon atom profoundly influence the reactivity and physical properties of an aminosilane.
-
Methyl Groups (-CH₃): As seen in the widely used Bis(dimethylamino)dimethylsilane (BDMADMS), methyl groups are small and electron-donating, leading to a highly reactive but sterically unhindered reagent.[1]
-
Phenyl Groups (-C₆H₅): The phenyl group, found in Bis(dimethylamino)diphenylsilane, introduces significant steric bulk and has complex electronic effects, including inductive withdrawal and potential π-interactions.[2] This can temper reactivity and influence the properties of resulting materials.
-
Hydrido Group (-H): The Si-H bond in compounds like Bis(dimethylamino)methylsilane adds another layer of reactivity, allowing for hydrosilylation reactions or dehydrocoupling polymerizations.[3][4]
Bis(dimethylamino)methylphenylsilane combines these attributes, featuring both a small methyl and a large phenyl group. This asymmetry is predicted to offer a unique reactivity profile, potentially allowing for selective reactions or yielding materials with properties intermediate between those derived from its symmetric dimethyl and diphenyl analogues.
Profiling the Target: The Inferred Structure of Bis(dimethylamino)methylphenylsilane
The logical structure of the topic compound features a central silicon atom tetrahedrally bonded to one methyl group, one phenyl group, and two dimethylamino groups. Its formal IUPAC name is N,N,N',N'-tetramethyl-1-phenyl-1-methylsilanediamine. A public CAS number has not been assigned, indicating its status as a research or non-commercial chemical.
Predicted Physicochemical Properties and Identification
Direct experimental data for Bis(dimethylamino)methylphenylsilane is scarce. However, by analyzing the trends among its well-documented analogues, we can establish a reliable set of predicted properties. The introduction of a phenyl group in place of a methyl group is expected to increase the molecular weight, boiling point, and density while slightly decreasing the hydrolytic reactivity due to steric hindrance.
| Property | Bis(dimethylamino)dimethylsilane[1] | Bis(dimethylamino)methylsilane[3] | Bis(dimethylamino)diphenylsilane[2] | Bis(dimethylamino)methylphenylsilane (Predicted) |
| CAS Number | 3768-58-9 | 22705-33-5 | 1027-62-9 | Not Assigned |
| Molecular Formula | C₆H₁₈N₂Si | C₅H₁₆N₂Si | C₁₆H₂₂N₂Si | C₁₁H₂₀N₂Si |
| Molecular Weight | 146.31 g/mol | 132.28 g/mol | 270.45 g/mol | 208.38 g/mol |
| Boiling Point | 128 °C | ~90 °C | >200 °C (est.) | ~170-190 °C |
| Density | 0.810 g/mL | 0.798 g/mL | >0.9 g/mL (est.) | ~0.85-0.95 g/mL |
| Appearance | Clear, colorless liquid | Colorless liquid | - | Clear, colorless to yellow liquid |
| Key Reactivity | Highly moisture sensitive | Highly moisture sensitive | Moisture sensitive | Highly moisture sensitive |
A Plausible Synthetic Pathway
The Foundational Reaction: Aminolysis of Dichloromethylphenylsilane
The most direct and industrially scalable route to Bis(dimethylamino)methylphenylsilane is the aminolysis of Dichloromethylphenylsilane (CAS 149-74-6). This reaction involves the nucleophilic substitution of the two chloride atoms by dimethylamine. The reaction produces hydrochloric acid (HCl) as a byproduct, which must be neutralized to prevent the formation of dimethylamine hydrochloride salt and allow the reaction to proceed to completion. This is typically achieved by using a two-fold excess of dimethylamine, where one equivalent acts as the nucleophile and the second acts as a base.
Detailed Hypothetical Protocol for Synthesis
This protocol is a predictive model based on standard laboratory procedures for the synthesis of aminosilanes and should be performed with all appropriate safety precautions by trained personnel.
-
System Preparation: A multi-neck round-bottom flask is equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, a thermometer, and a reflux condenser connected to a nitrogen or argon inlet. The entire apparatus is flame-dried under vacuum and purged with inert gas to ensure anhydrous conditions.
-
Reagent Charging: Anhydrous diethyl ether or hexane is added to the flask as a solvent, followed by the addition of Dichloromethylphenylsilane (1.0 equivalent). The solution is cooled to 0 °C in an ice bath.
-
Amine Addition: Anhydrous dimethylamine (2.2 equivalents), either condensed as a liquid or as a solution in the same anhydrous solvent, is added slowly via the dropping funnel. Causality: A slight excess of dimethylamine ensures complete reaction and neutralizes all generated HCl. The slow addition rate is crucial to control the exothermic reaction and prevent side reactions.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The formation of a white precipitate (dimethylamine hydrochloride) will be observed.
-
Work-up and Purification: The solid byproduct is removed by filtration under an inert atmosphere. The solvent is removed from the filtrate by rotary evaporation. The remaining crude liquid is then purified by fractional distillation under reduced pressure to yield the final product.
-
Validation: The identity and purity of the resulting Bis(dimethylamino)methylphenylsilane are confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, ²⁹Si NMR spectroscopy, and GC-MS.
Anticipated Applications in Research and Development
As a Tunable Silylating Agent
Bis(dimethylamino)methylphenylsilane is an excellent candidate for silylation, the process of introducing a silyl group to protect a reactive functional group, such as an alcohol (-OH) or amine (-NH).[5][6] The asymmetric substitution provides a unique steric environment. It is less hindered than its diphenyl analogue but more hindered than its dimethyl analogue, potentially allowing for selective protection of primary alcohols in the presence of more hindered secondary alcohols.
Experimental Protocol: Silylation of Benzyl Alcohol
-
In a flame-dried, inert-atmosphere flask, dissolve benzyl alcohol (1.0 eq.) in anhydrous dichloromethane.
-
Add Bis(dimethylamino)methylphenylsilane (1.1 eq.) via syringe.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC or GC.
-
Upon completion, remove the solvent and volatile byproducts (dimethylamine) under vacuum to yield the silylated product, Benzyl(methyl)phenyl(dimethylamino)silane. Further purification may not be necessary. Trustworthiness: The reaction is self-validating as the removal of the volatile amine byproduct drives the equilibrium towards the product, often resulting in quantitative conversion.
Precursor for Advanced Materials
In the semiconductor and materials science fields, aminosilanes are critical precursors for depositing thin films via Atomic Layer Deposition (ALD) or Chemical Vapor Deposition (CVD).[5][7] The presence of both methyl and phenyl groups makes Bis(dimethylamino)methylphenylsilane a promising single-source precursor for silicon carbonitride (SiCN) films. The phenyl group serves as a robust source of carbon, while the dimethylamino groups provide nitrogen. The thermal decomposition profile can be tuned to control the final composition and properties (e.g., dielectric constant, hardness) of the deposited film.
Intermediate in Organic and Organometallic Synthesis
The reactive Si-N bonds can be cleaved by organometallic reagents (e.g., Grignard or organolithium reagents) to form new Si-C bonds. This allows the methylphenylsilyl moiety to be used as a versatile building block in more complex molecular architectures, finding use in the synthesis of specialized polymers, catalysts, or pharmaceutical intermediates.
Handling, Safety, and Storage
Based on data from its analogues, Bis(dimethylamino)methylphenylsilane must be handled as a hazardous chemical.[7]
-
Hazards: It is predicted to be a highly flammable liquid and vapor.[7] Due to its rapid reaction with moisture, it is corrosive and will cause severe skin burns and eye damage upon contact, as the hydrolysis reaction in situ produces dimethylamine and silicic acids.[7]
-
Handling: All manipulations should be carried out in a well-ventilated fume hood or glovebox under an inert atmosphere (nitrogen or argon).[1] Use non-sparking tools and grounded equipment. Personal protective equipment (PPE), including chemical-resistant gloves, splash goggles, and a flame-retardant lab coat, is mandatory.
-
Storage: The compound must be stored in a tightly sealed container under an inert atmosphere in a cool, dry, and well-ventilated area away from heat, sparks, and sources of ignition. It should be stored separately from water, acids, and oxidizing agents.
Conclusion and Future Outlook
Bis(dimethylamino)methylphenylsilane represents a compelling target for researchers in synthetic and materials chemistry. While not a common reagent, its predicted properties, stemming from its unique asymmetric substitution, position it as a highly tunable and versatile tool. Its true potential lies in applications where precise control over steric and electronic factors is paramount, such as in selective silylation reactions or the deposition of bespoke SiCN thin films. Further academic and industrial research into the synthesis and reactivity of such asymmetrically substituted aminosilanes is warranted and promises to unlock new capabilities in molecular design and materials engineering.
References
-
PubChem. Bis(dimethylamino)dimethylsilane | C6H18N2Si | CID 77384. Available from: [Link]
-
Gelest, Inc. BIS(DIMETHYLAMINO)DIMETHYLSILANE. Available from: [Link]
-
Gelest, Inc. BIS(DIMETHYLAMINO)VINYLMETHYLSILANE. Available from: [Link]
-
MDPI. Methyl 3,3-Bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate. Available from: [Link]
- Google Patents. CN117567495A - Synthesis method of bis (diethylamino) silane.
-
RSC Publishing. Silane diamine copolymers: efficient synthesis, solvent absorption capacity, and limitations as coatings. Available from: [Link]
-
PubChem. Silanediamine, 1-chloro-N,N,N',N'-tetramethyl-1-phenyl-. Available from: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. dakenchem.com [dakenchem.com]
- 4. Silane diamine copolymers: efficient synthesis, solvent absorption capacity, and limitations as coatings - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. BIS(DIMETHYLAMINO)DIMETHYLSILANE - Gelest, Inc. [gelest.com]
- 6. BIS(DIMETHYLAMINO)METHYLSILANE CAS#: 22705-33-5 [m.chemicalbook.com]
- 7. Bis(dimethylamino)dimethylsilane | C6H18N2Si | CID 77384 - PubChem [pubchem.ncbi.nlm.nih.gov]
